molecular formula C16H16N2O6 B2903875 N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide CAS No. 941885-37-6

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide

Cat. No.: B2903875
CAS No.: 941885-37-6
M. Wt: 332.312
InChI Key: OIXFJJVXUXPKON-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked to a pyridinone-acetamide scaffold. The 1,3-benzodioxole group is a pharmacophore known to enhance blood-brain barrier penetration and metabolic stability in CNS-targeting compounds , while the pyridinone ring contributes to hydrogen-bonding interactions critical for biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-15-6-18(11(8-19)5-12(15)20)7-16(21)17-10-2-3-13-14(4-10)24-9-23-13/h2-6,19H,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXFJJVXUXPKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the pyridine derivative: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, involving the reaction of an aldehyde, ammonia, and a β-keto ester.

    Coupling of the two moieties: The final step involves coupling the benzodioxole and pyridine derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules:

Table 1: Key Structural Analogs
Compound Name Core Structure Substituents Reference
Target Compound Pyridinone-acetamide 1,3-Benzodioxol-5-yl, hydroxymethyl, 5-methoxy
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-acetamide 4-Methoxyphenyl, sulfanyl linker
(E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide Quinazolin-4-one-acetamide 1,3-Benzodioxol-5-yl vinyl, 4-methoxyphenyl
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin-thiazolidinone hybrid 2-Oxo-coumarin, phenylthiazolidinone

Key Observations :

  • The target compound’s hydroxymethyl and methoxy groups distinguish it from analogs like (sulfanyl linker) and (vinyl-quinazolinone). These substituents may enhance solubility compared to more lipophilic derivatives.
  • Unlike coumarin hybrids , which prioritize antioxidant activity via phenolic groups, the pyridinone core here may favor kinase inhibition or enzymatic interactions.
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Synthetic Yield (%)
Target Compound ~347 (estimated) Not reported Moderate (polar groups) Not reported
Quinazolin-4-one derivatives 441–455 274–317 Low (lipophilic groups) 29.5–60
Coumarin-thiazolidinone hybrids ~400 (estimated) Not reported Low (aromatic cores) Not reported

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 299.29 g/mol

This compound contains a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and antioxidant effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

  • Antioxidant Activity : Preliminary assays indicate that this compound exhibits significant antioxidant properties. It has been shown to reduce lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress .
  • Antiproliferative Effects : Studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. In vitro tests demonstrated that it can inhibit cell growth in non-small cell lung cancer (NSCLC) models, suggesting a possible application in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Lipoxygenase : The compound has shown low inhibition activity on soybean lipoxygenase, a key enzyme involved in inflammatory processes. This suggests that it may modulate inflammatory pathways .
  • Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect could be attributed to its interactions with specific cellular signaling pathways .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity with an IC50 value indicating effective lipid peroxidation inhibition .
Study 2Reported antiproliferative effects against NSCLC cell lines, with observed cell cycle arrest .
Study 3Evaluated the inhibition of soybean lipoxygenase, providing insights into its anti-inflammatory potential .

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